Home > Products > Screening Compounds P96131 > S-(+)-Arundic Acid
S-(+)-Arundic Acid - 807363-10-6

S-(+)-Arundic Acid

Catalog Number: EVT-384840
CAS Number: 807363-10-6
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-2-Propyloctanoic Acid

  • Compound Description: (R)-2-Propyloctanoic acid, also known as (R)-Arundic Acid, is the enantiomer of (2S)-2-Propyloctanoic acid. [, ]
  • Relevance: (R)-2-Propyloctanoic acid shares the same molecular formula and connectivity as (2S)-2-Propyloctanoic Acid, differing only in the spatial arrangement of atoms around the chiral center. This difference in stereochemistry can lead to significant variations in biological activity. [] The synthesis of both enantiomers has been a point of interest in medicinal chemistry. []

3-Iodo-2-alkyl-1-alkanols

  • Compound Description: This class of compounds serves as valuable intermediates in the synthesis of chiral tertiary alkyl-containing alcohols, including (2S)-2-Propyloctanoic acid. [, ] They are obtained through the zirconium-catalyzed asymmetric carboalumination (ZACA) reaction of allyl alcohol. [, ]
  • Relevance: The iodine atom in 3-iodo-2-alkyl-1-alkanols plays a crucial role in achieving high enantiomeric purity (≥99% ee) via lipase-catalyzed acetylation. [, ] This high enantiomeric purity is crucial for synthesizing enantiomerically pure (2S)-2-Propyloctanoic acid. Subsequent palladium- or copper-catalyzed cross-coupling reactions using these intermediates allow for the introduction of various carbon groups, ultimately leading to the target compound. [, ]

References:1. 2. 3. 4.

Source and Classification

S-(+)-Arundic Acid is derived from natural sources and has been synthesized for research purposes. Its chemical classification falls under the category of caprylic acids, characterized by an octanoic acid backbone. The compound's chemical formula is C11H22O2C_{11}H_{22}O_2, with a molecular weight of approximately 186.29 g/mol .

Synthesis Analysis

The synthesis of S-(+)-Arundic Acid involves several methods, with a focus on maintaining the chirality of the compound. The most common synthetic route includes:

  1. Starting Materials: The synthesis typically begins with octanoic acid or its derivatives.
  2. Chiral Resolution: Enantiomeric purity is achieved through chiral resolution techniques, often utilizing chiral auxiliary agents or enzymes to selectively produce the desired enantiomer.
  3. Reactions: Key reactions may include esterification and reduction processes to yield the final product. Specific conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

For example, a notable method involves using a chiral catalyst in the esterification process to enhance selectivity towards the S-(+)-enantiomer .

Molecular Structure Analysis

The molecular structure of S-(+)-Arundic Acid features a long hydrocarbon chain with a carboxylic acid functional group. The compound's stereochemistry is crucial for its biological activity. The structural representation can be summarized as follows:

  • Chemical Structure:
    • Long hydrocarbon tail (C8) connected to a carboxylic acid (C1).
    • Presence of stereocenters contributing to its chirality.

Relevant Data

  • Molecular Weight: 186.2912 g/mol
  • Chemical Formula: C11H22O2C_{11}H_{22}O_2
  • 3D Structure: Available in databases like DrugBank .
Chemical Reactions Analysis

S-(+)-Arundic Acid participates in various chemical reactions relevant to its function as a neuroprotective agent:

  1. Inhibition of S100B Protein Synthesis: The primary reaction involves binding to regulatory sites on astrocytes, inhibiting the synthesis of S100B protein, which is implicated in neuroinflammation and neuronal death .
  2. Modulation of Glutamate Transport: Arundic Acid enhances glutamate uptake in retinal Müller cells by increasing the expression of glutamate transporter GLAST, which plays a significant role in neurotransmitter regulation .
  3. Neuroprotective Effects: In models of cerebral hemorrhage and injury, Arundic Acid has shown to reduce secondary damage by modulating inflammatory responses and protecting neuronal integrity .
Mechanism of Action

The mechanism of action of S-(+)-Arundic Acid primarily revolves around its ability to inhibit S100B protein synthesis:

  • Inhibition Pathway: By reducing S100B levels, Arundic Acid mitigates astrocytic activation and subsequent neuroinflammation.
  • Impact on Neuronal Survival: This inhibition leads to decreased neuronal apoptosis in various models of brain injury, including ischemia and intracerebral hemorrhage .
  • Enhancement of Neurotransmitter Dynamics: The compound also facilitates improved glutamate handling by increasing transporter expression in glial cells, thus preventing excitotoxicity associated with excessive glutamate levels .
Physical and Chemical Properties Analysis

S-(+)-Arundic Acid exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within expected ranges for similar compounds.

Relevant Data

  • Boiling Point: Not extensively documented but inferred based on structural analogs.
  • pH Stability Range: Effective within physiological pH ranges (approximately 7.4) .
Applications

S-(+)-Arundic Acid has several scientific applications:

  1. Neuroprotection Research: Investigated for potential therapeutic effects in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis and Alzheimer's disease.
  2. Glial Cell Studies: Used to study the role of astrocytes in neurological disorders due to its effects on glial cell function and S100B modulation .
  3. Pharmacological Studies: Evaluated for its pharmacokinetics and safety profiles in preclinical trials aimed at understanding its therapeutic window and potential side effects .
Chemical and Pharmacological Profile of S-(+)-Arundic Acid

Structural Characterization and Enantiomeric Specificity

S-(+)-Arundic acid (S-(+)-2-propyloctanoic acid; synonyms: (S)ONO-2506, CAS 807363-10-6) is the S-enantiomer of the chiral fatty acid derivative arundic acid. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol. The compound features a carboxyl group at C1 and a propyl side chain at the α-carbon (C2), creating a stereogenic center [3] [9]. The S-configuration confers distinct bioactivity compared to the R-enantiomer.

  • Chemical Structure:
SMILES: CCCCCC[C@H](CCC)C(=O)O  IUPAC Name: (2S)-2-propyloctanoic acid  

Stereochemical Properties and Chiral Synthesis Pathways

The α-carbon’s chirality necessitates enantioselective synthesis for S-(+)-arundic acid production. Recent advances employ dual transition-metal catalysis to achieve high stereocontrol:

  • Nickel/Iridium Synergy: A 2023 protocol uses Ni(II) with chiral diamines (e.g., (S,S)-Ligand 5c) and Ir(I) with phosphoramidite ligands (e.g., (S,S)-6) to convert 2-acylimidazoles into α-allylated precursors. The S-enantiomer is obtained with >99% e.e. and >20:1 d.r. by selecting specific catalyst enantiomer pairings [10].
  • Leaving Group Optimization: Allylic substrates with carbonate leaving groups (e.g., 2c in Table 1) maximize yield (85%) and stereoselectivity under mild conditions (20°C, DCM solvent) [10].

Table 1: Key Catalytic Conditions for S-(+)-Arundic Acid Synthesis

ComponentOptimal AgentRole
Nucleophile2-Acyl imidazole (1a)Carbonyl precursor
ElectrophileAllylic carbonate (2c)Allyl group donor
Lewis Acid CatalystNi(OAc)₂/(S,S)-5c (10 mol%)Enantioselective enolate formation
Transition Metal Catalyst[Ir(COD)Cl]₂/(S,S)-6 (2 mol%)Regioselective allylic substitution
Base1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Deprotonation

Comparative Analysis of (R)-(−)- and S-(+)-Enantiomers in Biological Activity

The S-(+)-enantiomer exhibits superior neuroprotective efficacy due to stereospecific target engagement:

  • EAAT1 Upregulation: In human astrocytes, S-(+)-arundic acid increases EAAT1 mRNA/protein expression by 2.5-fold, enhancing glutamate uptake by 60–70%. The R-enantiomer shows ≤30% efficacy at equivalent concentrations [7].
  • Mechanistic Divergence: The S-enantiomer activates NF-κB and Akt/ERK pathways, driving EAAT1 transcription. Pharmacological inhibition (e.g., QNZ for NF-κB) abolishes this effect, confirming pathway specificity. The R-enantiomer primarily suppresses S100B synthesis but minimally modulates EAAT1 [7].
  • Neuroprotective Selectivity: S-(+)-arundic acid reverses manganese-induced EAAT1 repression by inhibiting YY1 transcription factor nuclear translocation. The R-enantiomer lacks this activity [7].

Table 2: Functional Differences Between Arundic Acid Enantiomers

Biological TargetS-(+)-Arundic AcidR-(−)-Arundic Acid
EAAT1 ExpressionStrong induction (↑ 150–200%)Weak/no induction (↑ <30%)
S100B SynthesisModerate inhibition (↓ 40–50%)Potent inhibition (↓ 70–80%)
Glutamate UptakeEnhanced by 60–70%Minimally enhanced (≤15%)
YY1 InhibitionSignificant (prevents Mn-induced repression)Negligible

Pharmacokinetics and Blood-Brain Barrier Permeability

Plasma Pharmacokinetics

In ischemic stroke patients, S-(+)-arundic acid exhibits:

  • Dose-Dependent Exposure: Infusions (2–12 mg/kg/h) yield peak plasma concentrations (Cmax) of 50–180 µg/mL. Exposure increases subproportionally above 8 mg/kg/h, suggesting saturable distribution [5].
  • Rapid Elimination: Terminal half-life (t½) is 2–3 hours across doses, with no accumulation after 7 daily doses [5].

Table 3: Pharmacokinetic Parameters in Acute Stroke Patients

Dose (mg/kg/h)Cmax (µg/mL)AUC0–24h (µg·h/mL)t½ (h)
250 ± 8210 ± 302.1 ± 0.4
8130 ± 15850 ± 1102.5 ± 0.3
12180 ± 201050 ± 1402.9 ± 0.5

Blood-Brain Barrier Penetration

S-(+)-Arundic acid crosses the BBB via:

  • Transcellular Diffusion: As a small (186 Da), lipophilic molecule (LogP 3.7), it passively diffuses through endothelial membranes [9].
  • Prostaglandin-Mediated Transport: Metabolically, it may leverage endogenous BBB permeability pathways. In vitro, arachidonic acid (structurally analogous) increases BBB permeability by 40% via PGE₂ activation of EP3/EP4 receptors on brain microvascular endothelial cells [2]. This suggests S-(+)-arundic acid could exploit similar routes.
  • Astrocyte-Mediated Uptake: Once across the BBB, it accumulates in astrocytes, where it induces EAAT1 translocation to cell membranes, enhancing glutamate clearance [7].

Pharmacodynamic Kinetics

  • Onset of Action: In MPTP-treated mice, delayed administration (3 days post-neurotoxin) restores 70% of dopaminergic neurons in the substantia nigra within 96 hours, confirming CNS bioavailability [4].
  • Target Engagement: Plasma concentrations ≥20 µg/mL correlate with 50% suppression of astrocytic S100B in vivo, supporting adequate brain exposure for target modulation [6].

Properties

CAS Number

807363-10-6

Product Name

S-(+)-Arundic Acid

IUPAC Name

(2S)-2-propyloctanoic acid

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1

InChI Key

YCYMCMYLORLIJX-JTQLQIEISA-N

SMILES

CCCCCCC(CCC)C(=O)O

Synonyms

(2S)-2-Propyloctanoic Acid; (S)-(+)-2-Propyloctanoic Acid;

Canonical SMILES

CCCCCCC(CCC)C(=O)O

Isomeric SMILES

CCCCCC[C@H](CCC)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.